4-((4-Fluorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(4-fluoroanilino)-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O4/c1-11(2)23-9-3-8-18-14(16(21)22)10-15(20)19-13-6-4-12(17)5-7-13/h4-7,11,14,18H,3,8-10H2,1-2H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQFTMZLIDKDJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(CC(=O)NC1=CC=C(C=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Fluorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-fluoroaniline with a suitable carbonyl compound, followed by the introduction of the isopropoxypropyl group through nucleophilic substitution. The final step often involves the formation of the oxobutanoic acid moiety through oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
4-((4-Fluorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides or sulfonates under basic or acidic conditions facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
4-((4-Fluorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((4-Fluorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, biological activity, and synthetic applications.
Substituent Analysis
Key structural variations among analogs include:
- Aromatic Substituents: 4-Fluorophenyl (target compound): Enhances metabolic stability and binding affinity in enzyme inhibitors due to fluorine’s electronegativity and small size . Ethylphenyl (4-((4-Ethylphenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid): The ethyl group increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .
- Alkyl/Amino Side Chains: 3-Isopropoxypropyl (target compound): The ether linkage and branched isopropyl group may improve pharmacokinetic properties by balancing hydrophilicity and metabolic resistance .
Data Table: Structural and Functional Comparison
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-((4-fluorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid?
- Methodological Answer : The compound can be synthesized via a multi-step nucleophilic substitution and coupling strategy.
- Step 1 : React 4-fluorophenylamine with a β-keto ester (e.g., ethyl 4-oxobutanoate) under acidic conditions to form the 4-fluorophenylamino-oxobutanoate intermediate .
- Step 2 : Introduce the 3-isopropoxypropylamine group via a coupling reagent (e.g., HATU or EDC) in anhydrous DMF with DIPEA as a base. Purify via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .
- Key Data :
| Parameter | Value/Details | Source |
|---|---|---|
| Coupling Reagent Yield | 65–75% (HATU vs. EDC comparison) | |
| Purification Solvent | CH₂Cl₂:MeOH (9:1 to 7:3 v/v) |
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Confirm the presence of the 4-fluorophenyl group (¹H NMR: δ 7.2–7.4 ppm; ¹⁹F NMR: δ -115 ppm) .
- XRD : Resolve the crystal structure to verify stereochemistry and hydrogen bonding (e.g., C=O···H-N interactions) .
- HRMS : Validate molecular weight (C₁₇H₂₃FN₂O₄; calculated [M+H]⁺ = 363.1722) .
Q. What solubility and stability profiles are critical for in vitro assays?
- Methodological Answer :
- Solubility : Optimize in DMSO (≥10 mM stock) and dilute in PBS (pH 7.4) for cellular assays. Precipitation observed at concentrations >100 µM in aqueous buffers .
- Stability : Perform LC-MS stability studies under varying pH (3–9) and temperatures (4–37°C). Degradation occurs at pH >8 (t₁/₂ = 12 hours) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?
- Methodological Answer :
- Analog Synthesis : Modify the fluorophenyl or isopropoxypropyl groups (e.g., replace F with Cl or adjust alkyl chain length) .
- Assays : Test analogs in kinase inhibition (e.g., EGFR) or apoptosis assays (e.g., caspase-3 activation). For example, a related compound showed IC₅₀ = 25 µM in MCF-7 cells .
- SAR Data Table :
| Analog Modification | IC₅₀ (µM) | Selectivity (EGFR vs. VEGFR2) | Source |
|---|---|---|---|
| 4-Fluorophenyl (parent) | 25 | 1:0.8 | |
| 3,5-Dichlorophenyl | 12 | 1:0.3 |
Q. What experimental designs resolve contradictions in reported biological activity data?
- Methodological Answer :
- Control Variables : Standardize cell lines (e.g., ATCC authentication), serum-free pre-incubation, and compound batch consistency.
- Data Reproducibility : Use orthogonal assays (e.g., MTT for viability, Annexin V for apoptosis) to confirm activity .
- Case Study : A 2024 study reported conflicting IC₅₀ values (15 vs. 25 µM) due to differences in MCF-7 passage numbers. Re-testing under unified protocols resolved discrepancies .
Q. How can computational modeling guide target identification?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR PDB: 1M17). The isopropoxypropyl group shows hydrophobic binding to the ATP pocket .
- MD Simulations : Run 100-ns simulations to assess binding stability (RMSD <2 Å indicates stable complexes) .
Q. What analytical methods optimize quantification in complex matrices (e.g., plasma)?
- Methodological Answer :
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in H₂O/MeOH. LOD = 0.1 ng/mL, LOQ = 0.3 ng/mL .
- Matrix Effects : Validate recovery (>85%) via spike-and-recovery in rat plasma .
Data Contradiction Analysis
Q. Why do solubility values vary across studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
